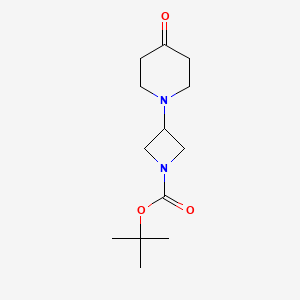

Tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate

Description

Tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate (CAS 1032818-89-5) is a bicyclic organic compound featuring an azetidine ring (4-membered) linked to a 4-oxopiperidine moiety (6-membered), with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₃H₂₂N₂O₃, and it has a molecular weight of 254.33 g/mol . This compound is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of neuroprotective agents and enzyme inhibitors. Safety data indicate hazards related to skin/eye irritation (H315, H319) and acute toxicity (H302) .

Properties

Molecular Formula |

C13H22N2O3 |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-10(9-15)14-6-4-11(16)5-7-14/h10H,4-9H2,1-3H3 |

InChI Key |

KWMRZALVNKIDQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CCC(=O)CC2 |

Origin of Product |

United States |

Preparation Methods

Preparation of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate Intermediate

This key intermediate is prepared by bromination of tert-butyl 4-oxopiperidine-1-carboxylate using various brominating agents under controlled conditions:

The NBS method (Method A) provides higher yield and cleaner product compared to direct bromination with bromine.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Yield | Product Description |

|---|---|---|---|---|

| 1 | tert-butyl 4-oxopiperidine-1-carboxylate | NBS, TEA, TMSCl in DMF, 75 °C overnight | 78% | tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (white solid) |

| 2 | tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | Reaction with azetidine derivative, DIEA, ethanol reflux | 64-73% | tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate (yellow foam/oil) |

Research Findings and Analytical Data

- NMR Spectroscopy confirms the integrity of the piperidine and azetidine rings and the tert-butyl protecting group.

- Mass Spectrometry (ESI-MS) shows molecular ion peaks consistent with the molecular weight of 254.33 g/mol.

- Purification by silica gel chromatography using ethyl acetate/hexane mixtures is effective.

- Reaction monitoring by TLC and LCMS ensures completion and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the azetidine or piperidinone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

Industry: It is used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the azetidine/piperidine rings, substituents, or functional groups. Below is a detailed comparison:

Piperidine-Based Analogs

Compounds with tert-butyl-protected piperidine or azetidine rings and ketone/oxo groups are common analogs (see Table 1 ):

- Synthetic Utility : The dimethyl analog (324769-06-4) is more sterically hindered, which may limit its use in coupling reactions compared to the parent compound .

Azetidine Derivatives with Heterocyclic Substituents

Azetidine rings modified with aryl or heteroaryl groups (e.g., pyrazoles, benzotriazoles) exhibit distinct properties (see Table 2 ):

- Reactivity : The benzotriazolyl analog (from ) is more reactive in photochemical reactions due to its aromatic heterocycle.

- Biological Relevance : The trifluoromethylphenyl derivative (from ) is used in neuroprotective studies, suggesting that electron-deficient groups may enhance blood-brain barrier penetration .

Piperazine and Amino-Functionalized Analogs

Compounds with piperazine or amino groups on the azetidine ring highlight pharmacological versatility:

- Applications : Piperazine-containing analogs (e.g., 2061980-49-0) are intermediates in kinase inhibitor synthesis, leveraging their ability to form hydrogen bonds .

Physical and Chemical Properties

- Solubility : The 4-oxopiperidine group in the main compound increases polarity compared to alkyl-substituted analogs (e.g., 117565-57-8), improving aqueous solubility .

- Stability : Boc-protected analogs (e.g., 324769-06-4) are stable under basic conditions but prone to deprotection in acidic media .

Biological Activity

Tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate (CAS No. 1032818-89-5) is a synthetic organic compound belonging to the class of azetidine derivatives. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N2O3, with a molecular weight of 254.33 g/mol. The compound features a tert-butyl ester group, an azetidine ring, and a piperidinone moiety, which contribute to its unique chemical behavior and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H22N2O3 |

| Molecular Weight | 254.33 g/mol |

| CAS Number | 1032818-89-5 |

| IUPAC Name | This compound |

| LogP | 0.98 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, which can lead to various physiological effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding: It could interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Biological Activity

Research into the biological activity of this compound has highlighted several potential applications:

Anticancer Potential

Compounds with similar structures have been explored for their anticancer properties, particularly due to their ability to induce apoptosis in cancer cells. The unique structural features of this compound may provide a basis for further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have focused on the biological implications of azetidine derivatives:

- Enzyme Inhibition Studies: Research indicates that azetidine derivatives can inhibit key metabolic enzymes, suggesting potential applications in metabolic disorders.

- Antimicrobial Efficacy: A study on related piperidinone compounds demonstrated significant antibacterial activity against drug-resistant strains, indicating that modifications to the structure could enhance efficacy against pathogens.

- Cell Line Studies: In vitro studies have shown that compounds similar to this compound can affect cell viability in various cancer cell lines, warranting further exploration into their mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.